molecular formula C75H127N23O26 B15137024 H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH

H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH

Cat. No.: B15137024
M. Wt: 1766.9 g/mol
InChI Key: BLUIWPORKUFFSK-UBZOIIOZSA-N
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Description

The compound “H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH” is a peptide consisting of twenty amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to yield free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH” have diverse applications in scientific research:

    Biochemistry: Used as substrates or inhibitors in enzymatic studies.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Biotechnology: Employed in the development of biosensors and diagnostic assays.

    Industrial Processes: Utilized in the production of bioactive compounds and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides may inhibit enzyme activity, block receptor binding, or alter ion channel function, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH: shares similarities with other peptides containing glycine-rich sequences.

    This compound: can be compared to peptides with similar lengths and amino acid compositions.

Uniqueness

  • The specific sequence of “this compound” may confer unique properties, such as binding affinity to specific targets or stability under certain conditions.
  • The presence of multiple glycine residues may enhance flexibility and conformational adaptability, making it suitable for various applications.

Properties

Molecular Formula

C75H127N23O26

Molecular Weight

1766.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C75H127N23O26/c1-11-38(7)59(96-62(111)40(9)87-63(112)44(77)16-15-23-80-75(78)79)71(120)86-29-55(108)82-26-52(105)83-30-56(109)88-46(24-36(3)4)65(114)92-49(33-100)67(116)94-50(34-101)68(117)95-58(37(5)6)70(119)85-28-54(107)81-27-53(106)84-31-57(110)89-48(32-99)66(115)93-51(35-102)69(118)98-61(41(10)103)73(122)97-60(39(8)12-2)72(121)90-45(17-13-14-22-76)64(113)91-47(74(123)124)25-42-18-20-43(104)21-19-42/h18-21,36-41,44-51,58-61,99-104H,11-17,22-35,76-77H2,1-10H3,(H,81,107)(H,82,108)(H,83,105)(H,84,106)(H,85,119)(H,86,120)(H,87,112)(H,88,109)(H,89,110)(H,90,121)(H,91,113)(H,92,114)(H,93,115)(H,94,116)(H,95,117)(H,96,111)(H,97,122)(H,98,118)(H,123,124)(H4,78,79,80)/t38-,39-,40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-,61-/m0/s1

InChI Key

BLUIWPORKUFFSK-UBZOIIOZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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